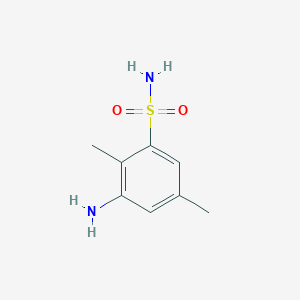

3-Amino-2,5-dimethylbenzene-1-sulfonamide

Description

Significance of the Sulfonamide Moiety in Contemporary Chemical Research

The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore in drug discovery and a versatile functional group in organic synthesis. cerradopub.com.brresearchgate.net Its prevalence in a wide array of therapeutic agents stems from its ability to mimic or replace a carboxylic acid group, its capacity to form strong hydrogen bonds with biological targets, and its general metabolic stability. nih.gov The sulfonamide moiety is a key component in drugs with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net In organic chemistry, the sulfonamide group is valued for its ability to act as a protecting group for amines and for its role in directing chemical reactions. sigmaaldrich.com

Overview of Benzene (B151609) Sulfonamides in Organic and Medicinal Chemistry Contexts

Benzenesulfonamides, as a class, are organic compounds that feature a benzene ring directly attached to a sulfonamide group. researchgate.net This structural framework has given rise to a vast number of derivatives with diverse applications. In medicinal chemistry, benzenesulfonamides are renowned for their therapeutic potential, with many derivatives being investigated as inhibitors for various enzymes. mdpi.combldpharm.com Their utility in organic synthesis is also well-established, where they serve as important intermediates and building blocks for more complex molecules. google.com The specific substitutions on the benzene ring and the nitrogen of the sulfonamide group can dramatically influence the compound's physical, chemical, and biological properties. scbt.com

Positioning of 3-Amino-2,5-dimethylbenzene-1-sulfonamide within the Chemical Class

This compound is a distinct member of the substituted benzenesulfonamide (B165840) family. Its structure is characterized by a primary sulfonamide group, an amino group at the meta-position, and two methyl groups at the ortho- and para-positions relative to the sulfonamide. The presence and positioning of these substituents are expected to significantly influence its chemical reactivity, solubility, and potential biological activity. While extensive research exists for the broader class of benzenesulfonamides, this specific substitution pattern has not been the subject of detailed investigation in publicly available literature.

Below is a data table outlining the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 169967-64-0 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Canonical SMILES | CC1=CC(=C(C(=C1)N)C)S(=O)(=O)N |

| InChI Key | Not readily available in public databases |

Research Gaps and Opportunities Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant gap in the knowledge surrounding this compound. There is a notable absence of published research detailing its synthesis, characterization, and potential applications. This lack of information presents a unique opportunity for original research.

Future investigations could focus on several key areas:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound in high yield and purity would be a foundational step. Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) would provide essential data on its molecular structure and properties.

Exploration of Biological Activity: Given the broad spectrum of biological activities exhibited by other substituted benzenesulfonamides, screening this compound for various therapeutic properties is a logical next step. Its structural features suggest potential for investigation as an antimicrobial, anticancer, or enzyme inhibitory agent.

Structure-Activity Relationship (SAR) Studies: Once a baseline of activity is established, the synthesis of analogues with modifications to the amino and methyl groups could elucidate structure-activity relationships. This would provide valuable insights into the chemical features necessary for any observed biological effects.

Applications in Materials Science: The unique substitution pattern might also confer interesting properties relevant to materials science, such as in the development of novel polymers or functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

3-amino-2,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |

InChI Key |

HJVRRRACXQLYMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)N)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Amino 2,5 Dimethylbenzene 1 Sulfonamide

Strategies for the Construction of Substituted Benzene (B151609) Rings

The core of the target molecule is a trisubstituted benzene ring containing two methyl groups, an amino group, and a sulfonamide group. The construction of such a system requires careful planning of the reaction sequence to ensure the correct regiochemistry of the final product. A common and logical starting material for this synthesis is p-xylene (1,4-dimethylbenzene), which provides the necessary dimethyl substitution pattern. Subsequent reactions then introduce the remaining functionalities at the desired positions.

Electrophilic Aromatic Substitution for Benzene Sulfonamide Core Synthesis

Electrophilic aromatic substitution (EAS) is the cornerstone for functionalizing the benzene ring. masterorganicchemistry.com Sulfonation is a key EAS reaction used to introduce a sulfonic acid (-SO₃H) group, which is a precursor to the sulfonamide. libretexts.org This reaction is typically performed using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid, H₂SO₄). chemistrysteps.com

The mechanism involves the generation of an electrophile, which is believed to be SO₃ or protonated sulfur trioxide, ⁺SO₃H. chemistrysteps.com The π-electrons of the aromatic ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com A base in the reaction mixture then removes a proton from the carbon atom bearing the new substituent, restoring the ring's aromaticity. masterorganicchemistry.com

Mechanism of Aromatic Sulfonation

| Step | Description |

|---|---|

| 1. Electrophile Generation | Two molecules of H₂SO₄ react to form ⁺SO₃H, H₃O⁺, and HSO₄⁻, or SO₃ is used directly as the electrophile. youtube.com |

| 2. Nucleophilic Attack | The benzene ring attacks the electrophile (SO₃ or ⁺SO₃H), breaking aromaticity and forming a sigma complex. masterorganicchemistry.comyoutube.com |

| 3. Deprotonation | A base (e.g., HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding benzenesulfonic acid. youtube.com |

An alternative and often more direct route to the sulfonamide precursor is chlorosulfonation, using chlorosulfonic acid (ClSO₃H). This reaction directly installs a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring, bypassing the sulfonic acid intermediate and its subsequent conversion.

Approaches to Introducing Alkyl and Amine Functionalities

The synthesis of 3-Amino-2,5-dimethylbenzene-1-sulfonamide typically begins with a commercially available dialkylated benzene, p-xylene. The introduction of the amine functionality is generally achieved indirectly. A common strategy involves the nitration of the aromatic ring, followed by the reduction of the resulting nitro group.

A plausible synthetic sequence starting from p-xylene would be:

Nitration: Introduction of a nitro (-NO₂) group onto the p-xylene ring via electrophilic aromatic substitution using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Chlorosulfonation: Introduction of the sulfonyl chloride (-SO₂Cl) group. The directing effects of the substituents on the nitrated intermediate guide the position of this new group.

Amination (of Sulfonyl Chloride): Reaction of the sulfonyl chloride with ammonia to form the sulfonamide.

Reduction: Conversion of the nitro group to the target amino (-NH₂) group.

Pathways for Sulfonamide Moiety Formation

The sulfonamide functional group (R-SO₂NR'R'') is a key feature of the target molecule. wikipedia.org The most prevalent laboratory and industrial method for its formation is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgnih.gov For the synthesis of a primary sulfonamide, such as in the target compound, the sulfonyl chloride is treated with ammonia (NH₃).

This reaction is a nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is often added to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. wikipedia.org

General Reaction for Primary Sulfonamide Formation: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

Recent advancements have provided alternative methods, such as the one-pot synthesis from aromatic acids and amines via a copper-catalyzed decarboxylative halosulfonylation, which avoids the need for pre-functionalized starting materials. acs.org Another approach uses N-silylamines, which react efficiently with sulfonyl chlorides to produce sulfonamides and a volatile silyl chloride byproduct. nih.gov

Methods for Amination of the Benzene Ring in this compound Precursors

The introduction of the amino group at the C3 position of the 2,5-dimethylbenzene-1-sulfonamide core is a critical step. This is typically accomplished in the final stage of the synthesis to avoid unwanted side reactions of the reactive amino group in earlier steps.

Reduction of Nitro Precursors to Amino Groups

The reduction of aromatic nitro compounds is one of the most reliable and widely used methods for the preparation of anilines (aromatic amines). wikipedia.org This transformation can be achieved using a variety of reducing agents and conditions, offering flexibility to accommodate other functional groups in the molecule. organic-chemistry.org

The process first involves the nitration of the p-xylene precursor. The resulting nitro-substituted intermediate is then carried through the steps of sulfonyl chloride and sulfonamide formation. The final step is the chemoselective reduction of the nitro group to an amine.

Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Advantages |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Clean reaction, high yields, but may reduce other functional groups. |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Inexpensive, effective, widely used historically. researchgate.net |

| FeCl₃·6H₂O/Indium | Aqueous Methanol | Mild conditions, high yields, tolerates many functional groups. tandfonline.com |

| Hydrazine Hydrate (H₂NNH₂·H₂O) | With catalysts like Pd/C or FeCl₃ | Avoids strong acids, good for sensitive substrates. organic-chemistry.org |

| Visible-light Photocatalysis | Iron catalyst, N-ethylmorpholine | Mild, photosensitizer-free conditions. rsc.org |

The choice of reducing agent is crucial to ensure that the sulfonamide group remains intact during the reaction. Metal-acid systems like iron in acidic medium are particularly effective and economical for this purpose. researchgate.net

Direct Amination Techniques (e.g., C-H Amination)

Direct C-H amination has emerged as a powerful and atom-economical strategy for forming C-N bonds, bypassing the need for pre-functionalized substrates often required in traditional cross-coupling reactions. unc.edunih.gov These methods directly convert an aromatic C-H bond into a C-N bond.

Recent progress in this field includes:

Photoredox Catalysis: Organic photoredox catalysts, such as acridinium salts, can facilitate the direct C-H amination of arenes with primary amines under an aerobic atmosphere. unc.edu This method often shows high regioselectivity.

Metal-Catalyzed Amination: Transition metals can catalyze the direct coupling of C-H bonds with various nitrogen sources.

Radical-Mediated Amination: Aminium radicals, generated photolytically from N-chloroamines, can react directly with aromatic rings in an intramolecular fashion to form aryl amines. whiterose.ac.uk

While these direct amination techniques represent the cutting edge of synthetic chemistry, their application to a specific and complex substrate like a 2,5-dimethylbenzene-1-sulfonamide precursor would require dedicated research to optimize conditions and achieve the desired regioselectivity. acs.orgresearchgate.net The classical nitration-reduction sequence remains the more established and predictable route for this particular synthesis.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity. Recrystallization is a primary technique employed for the purification of aromatic sulfonamides. The choice of solvent is critical and is often a polar protic solvent or a mixture of solvents to achieve differential solubility at varying temperatures. For compounds with both polar (amine and sulfonamide) and non-polar (benzene ring and methyl groups) moieties, a mixed solvent system, such as ethanol-water, can be effective.

In a typical recrystallization procedure, the crude product is dissolved in a minimum amount of a suitable hot solvent. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

For the synthetic intermediates, such as the nitrated precursor (3-nitro-2,5-dimethylbenzene-1-sulfonamide), similar recrystallization techniques can be applied. The choice of solvent may vary depending on the specific physical properties of the intermediate.

Common Recrystallization Solvents for Sulfonamides:

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Balances polarity for compounds with both polar and non-polar groups. |

| Methanol | A polar protic solvent effective for many sulfonamides. |

| Isopropanol | Another alcohol that can be used for recrystallization. |

| Ethyl Acetate/Hexane | A less polar solvent system that can be effective for certain derivatives. |

Comparative Analysis of Synthetic Efficiencies and Selectivity

Plausible Synthetic Pathway:

A likely synthetic route commences with 2,5-dimethylbenzenesulfonamide. This intermediate can be prepared from 2,5-dimethylaniline via diazotization, followed by a reaction with sulfur dioxide and a copper salt, or through the chlorosulfonation of p-xylene, though the latter may yield a mixture of isomers. The subsequent steps are:

Nitration: The electrophilic nitration of 2,5-dimethylbenzene-1-sulfonamide introduces a nitro group onto the aromatic ring. The directing effects of the substituents are crucial for the regioselectivity of this reaction. The sulfonamide group is primarily a meta-director, while the two methyl groups are ortho- and para-directors. The interplay of these directing effects will influence the position of the incoming nitro group.

Reduction: The resulting 3-nitro-2,5-dimethylbenzene-1-sulfonamide is then reduced to the target amine, this compound.

Comparative Analysis of Key Synthetic Steps:

| Reaction Step | Method 1 | Method 2 | Comparison of Efficiency and Selectivity |

| Reduction of Nitro Group | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Metal/Acid Reduction (e.g., SnCl₂/HCl or Fe/HCl) | Catalytic hydrogenation is often cleaner and proceeds with high yields, but can be sensitive to catalyst poisoning and may reduce other functional groups. Metal/acid reductions are robust and widely used, though they may require more extensive workup to remove metal salts. The choice often depends on the overall functionality of the molecule and cost considerations. |

Modern approaches to sulfonamide synthesis, such as transition-metal-catalyzed C-N cross-coupling reactions, offer alternatives to the traditional method of reacting a sulfonyl chloride with an amine. These catalytic methods can sometimes provide higher yields and broader substrate scope, particularly for less reactive amines. However, for the final amination step in the synthesis of the precursor 2,5-dimethylbenzenesulfonamide from its sulfonyl chloride, the classical approach is generally efficient.

Stereochemical Considerations in the Synthesis of Related Chiral Sulfonamides

While this compound itself is an achiral molecule, the broader class of sulfonamides includes many chiral compounds of significant interest, particularly in medicinal chemistry and asymmetric synthesis. The synthesis of chiral sulfonamides often involves several key stereochemical considerations.

Chirality in sulfonamides can arise from a stereogenic center on the sulfur atom (in the case of sulfoximines and related compounds), or more commonly, from a chiral substituent attached to the nitrogen or the sulfur atom.

Methods for Inducing Chirality in Sulfonamide Synthesis:

Use of Chiral Starting Materials: A straightforward approach is to employ a chiral amine or a chiral sulfonyl chloride in the sulfonamide bond-forming reaction. The stereochemistry of the starting material is then incorporated into the final product.

Asymmetric Synthesis: More advanced methods involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, enantioselective C-H amination reactions have been developed to introduce a sulfonamide group in a stereocontrolled manner.

Resolution of Racemates: A racemic mixture of a chiral sulfonamide can be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The development of stereoselective methods for the synthesis of chiral sulfonamides is an active area of research, driven by the demand for enantiomerically pure compounds in various applications. nih.govacs.orgnih.govsemanticscholar.orgnih.govnih.govorganic-chemistry.orgacs.org

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 2,5 Dimethylbenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon and hydrogen framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 3-Amino-2,5-dimethylbenzene-1-sulfonamide is predicted to display distinct signals corresponding to each unique proton environment. The chemical shifts are heavily influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which increases electron density and causes shielding (an upfield shift to lower ppm values) at the ortho and para positions. jove.comwisc.edu Conversely, the sulfonamide (-SO₂NH₂) group is electron-withdrawing, decreasing electron density and causing deshielding (a downfield shift to higher ppm values). jove.com

The expected signals are:

Aromatic Protons (H-4, H-6): Two distinct signals are anticipated in the aromatic region (typically 6.5-8.0 ppm). ucalgary.ca The proton at the C-6 position, being ortho to the electron-withdrawing sulfonamide group, is expected to be the most deshielded. The proton at the C-4 position is ortho to one methyl group and para to the other, and meta to the amino and sulfonamide groups, leading to a complex shielding effect but still residing in the aromatic region. These two protons are adjacent and should appear as doublets due to spin-spin coupling.

Methyl Protons (C-2-CH₃, C-5-CH₃): Two sharp singlets are expected in the aliphatic region, as there are no adjacent protons to cause splitting.

Amino Protons (-NH₂): A broad singlet is expected for the two protons of the primary amine group. The chemical shift can vary, and the broadness is due to quadrupole effects from the nitrogen atom and potential hydrogen exchange.

Sulfonamide Protons (-SO₂NH₂): A broad singlet is also predicted for the two protons of the sulfonamide group, similar to the amino protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 (Aromatic) | ~7.5 - 7.8 | Doublet | 1H |

| H-4 (Aromatic) | ~6.8 - 7.1 | Doublet | 1H |

| -SO₂NH₂ | Variable, broad | Singlet (broad) | 2H |

| -NH₂ | Variable, broad | Singlet (broad) | 2H |

| C-2-CH₃ or C-5-CH₃ | ~2.3 - 2.5 | Singlet | 3H |

| C-2-CH₃ or C-5-CH₃ | ~2.1 - 2.3 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

Due to the lack of symmetry in the substitution pattern, the ¹³C NMR spectrum is expected to show eight unique signals, one for each carbon atom in the molecule. Aromatic carbons typically resonate in the 110-160 ppm range. jove.com The chemical shifts of the ring carbons are determined by the additive effects of the substituents. nih.govresearchgate.net Carbons directly attached to substituents (quaternary carbons) often show distinct chemical shifts. jove.com The carbons bearing the electron-donating amino and methyl groups will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing sulfonamide group will be deshielded (shifted downfield).

Table 2: Predicted ¹³C NMR Spectroscopic Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (C-NH₂) | ~145 - 150 |

| C-1 (C-SO₂NH₂) | ~138 - 142 |

| C-5 (C-CH₃) | ~135 - 138 |

| C-2 (C-CH₃) | ~130 - 134 |

| C-6 (CH) | ~125 - 128 |

| C-4 (CH) | ~118 - 122 |

| C-2-CH₃ | ~18 - 22 |

| C-5-CH₃ | ~15 - 19 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals for H-4 and H-6 would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the H-4 signal to the C-4 signal, H-6 to C-6, and the methyl proton singlets to their respective methyl carbon signals.

Dynamic NMR for Conformational Studies

Dynamic NMR techniques could be employed to study restricted rotation around the C-S bond. At room temperature, rotation is typically fast on the NMR timescale. However, at lower temperatures, this rotation could slow sufficiently to make the two oxygen atoms of the sulfonamide group, and potentially the ortho protons (H-6), diastereotopic. This would result in signal broadening or splitting into separate signals. Such a study would provide insight into the rotational energy barrier of the sulfonamide group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups both contain N-H bonds. Primary amines typically show two bands for asymmetric and symmetric stretching, as do primary sulfonamides. These absorptions are expected in the 3200-3400 cm⁻¹ region. znaturforsch.com

S=O Stretching: The sulfonamide group gives rise to two very strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Amine (-NH₂) | ~3400 - 3350 | Medium |

| N-H Symmetric Stretch | Amine (-NH₂) | ~3320 - 3280 | Medium |

| N-H Stretch | Sulfonamide (-SO₂NH₂) | ~3270 - 3220 | Medium |

| C-H Aromatic Stretch | Ar-H | ~3100 - 3000 | Medium-Weak |

| C-H Aliphatic Stretch | -CH₃ | ~2980 - 2850 | Medium |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | 1344 - 1317 | Strong |

| S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | 1187 - 1147 | Strong |

| C=C Aromatic Stretch | Aromatic Ring | ~1600 and ~1475 | Medium |

| S-N Stretch | Sulfonamide (S-N) | 924 - 906 | Medium |

Analysis of Sulfonamide Stretching Vibrations

The sulfonamide functional group provides a distinct spectroscopic signature in the IR spectrum. The most prominent of these are the stretching vibrations of the sulfonyl (SO₂) moiety. These vibrations are largely independent of the rest of the molecule, making them highly reliable for identification.

Asymmetric SO₂ Stretching: This vibration consistently appears as a strong band in the range of 1344–1317 cm⁻¹. znaturforsch.com

Symmetric SO₂ Stretching: A second strong band, corresponding to the symmetric stretch, is found in the 1187–1147 cm⁻¹ region. znaturforsch.com

S-N Stretching: The stretching of the sulfur-nitrogen bond is also observable, though typically weaker than the S=O bands, and is found in the 924–906 cm⁻¹ range. znaturforsch.com

The presence of these strong, characteristic bands provides definitive evidence for the sulfonamide group within the molecule's structure.

Aromatic and Amine Group Vibrational Modes

The vibrational characteristics of this compound can be predicted through infrared (IR) and Raman spectroscopy. These techniques probe the vibrational modes of the molecule's functional groups.

The primary amine (-NH₂) group typically exhibits two distinct N-H stretching vibrations: an asymmetric stretch and a symmetric stretch, which are expected in the 3500–3300 cm⁻¹ region. nih.govcore.ac.uk The deformation or scissoring motion of the -NH₂ group is anticipated to produce a band in the 1650-1580 cm⁻¹ range. nih.gov

The aromatic ring gives rise to several characteristic vibrations. The C-H stretching modes of the benzene ring are expected to appear in the 3100–3000 cm⁻¹ range. core.ac.ukvscht.cz Aromatic C-C stretching vibrations within the ring typically result in bands in the 1600-1400 cm⁻¹ region. vscht.czglobalresearchonline.net Furthermore, C-H in-plane and out-of-plane bending vibrations contribute to the fingerprint region of the spectrum, providing structural information. core.ac.uk

The sulfonamide group (-SO₂NH₂) also has distinct vibrational signatures. Asymmetric and symmetric stretching vibrations of the S=O bonds are strong and typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The S-N stretching vibration is generally observed at lower wavenumbers, often between 930 and 900 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | nih.govcore.ac.uk |

| N-H Scissoring | 1650 - 1580 | nih.gov | |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | core.ac.ukvscht.cz |

| C=C Stretching | 1600 - 1400 | vscht.czglobalresearchonline.net | |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretching | 1350 - 1300 | |

| S=O Symmetric Stretching | 1160 - 1120 | ||

| S-N Stretching | 930 - 900 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the molecular formula C₈H₁₂N₂O₂S, the theoretical monoisotopic mass is 200.06195 Da. uni.luuni.lu

HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ at an m/z of 201.06923. Other common adducts, such as the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺, would also be anticipated at m/z values of 223.05117 and 239.02511, respectively. uni.luuni.lu The high precision of these measurements allows for the unambiguous confirmation of the compound's elemental formula.

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, its solid-state structure can be inferred from extensive studies on related aromatic sulfonamides. biointerfaceresearch.comsemanticscholar.orgmdpi.com

Crystal System, Space Group, and Unit Cell Parameters

Aromatic sulfonamides commonly crystallize in centrosymmetric space groups, with monoclinic (e.g., P2₁/c) and orthorhombic (e.g., P2₁2₁2₁, Pna2₁) systems being frequently observed. mdpi.commdpi.commdpi.com It is probable that this compound would adopt one of these common crystal systems. The unit cell parameters would be dependent on the specific packing arrangement of the molecules in the crystal lattice.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The sulfonamide and amine groups are excellent hydrogen bond donors, while the sulfonyl oxygen atoms are effective acceptors. nih.gov

Other Advanced Spectroscopic Techniques for Comprehensive Characterization (e.g., Raman Spectroscopy, UV-Vis)

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy. The vibrational modes of the aromatic ring, particularly the C-C stretching and ring breathing modes, often produce strong and sharp signals in the Raman spectrum. researchgate.netresearchgate.net The S=O stretching vibrations of the sulfonamide group are also typically Raman active. researchgate.net Analysis of both IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.govresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent is expected to show absorptions in the ultraviolet region characteristic of substituted benzene derivatives. The benzene ring acts as a chromophore, and the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups act as auxochromes, which can shift the absorption maxima (λ_max) and increase their intensity. The π→π* electronic transitions of the aromatic system are anticipated, and the presence of the electron-donating amino group typically causes a red shift (a shift to longer wavelengths) of these absorption bands. researchgate.net

Compound Names

| Compound Name |

|---|

| This compound |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 3 Amino 2,5 Dimethylbenzene 1 Sulfonamide Analogs

N-Substitution of the Sulfonamide Nitrogen

Substitution at the sulfonamide nitrogen (N1) is a cornerstone of sulfonamide derivatization, profoundly influencing potency and pharmacokinetic properties. The introduction of various substituents, from simple alkyl and aryl groups to complex heterocyclic moieties, can dramatically alter the electronic and steric characteristics of the sulfonamide group.

Key Research Findings:

Impact on Acidity: The acidity of the sulfonamide proton is a critical determinant of activity. Electron-withdrawing groups attached to the nitrogen increase the acidity (lower pKa), which can enhance solubility and binding to biological targets.

Steric Effects: The size and shape of the N-substituent can influence binding affinity through steric interactions within a receptor's active site. Bulky substituents may either promote or hinder binding depending on the specific topology of the target.

Heterocyclic Substituents: The incorporation of heterocyclic rings is a particularly fruitful strategy. These moieties can introduce additional binding interactions, such as hydrogen bonding or π-stacking, leading to enhanced potency and selectivity. For instance, attaching pyrimidine or thiazole rings to the sulfonamide nitrogen has been a common and effective modification in the development of various therapeutic agents.

| N-Substituent | General Effect on pKa | Potential for Additional Binding Interactions |

| Hydrogen (unsubstituted) | Baseline | Minimal |

| Alkyl groups | Decrease (less acidic) | Hydrophobic interactions |

| Phenyl group | Increase (more acidic) | π-stacking, hydrophobic interactions |

| Pyrimidinyl group | Significant Increase | Hydrogen bonding, π-stacking |

| Thiazolyl group | Significant Increase | Hydrogen bonding, π-stacking |

Acylation and Alkylation Reactions of the Amino Group

Modification of the 3-amino group (N4) through acylation and alkylation offers another avenue for structural diversification and modulation of properties. These reactions convert the primary amine into secondary or tertiary amines or amides, altering its basicity, nucleophilicity, and hydrogen bonding capacity.

Key Research Findings:

Prodrug Strategies: Acylation of the amino group can be employed as a prodrug strategy. The resulting amide may be inactive but can be hydrolyzed in vivo to release the active primary amine. This approach can be used to improve absorption or reduce side effects.

Impact on Activity: For many classes of sulfonamides, a free aromatic amino group is essential for their mechanism of action. In such cases, acylation or extensive alkylation can lead to a significant decrease or complete loss of biological activity.

| Modification | Effect on Amino Group | Potential Biological Consequence |

| Mono-alkylation | Becomes secondary amine | Altered basicity and receptor binding |

| Di-alkylation | Becomes tertiary amine | Loss of H-bond donor, steric hindrance |

| Acylation | Becomes an amide | Reduced basicity, potential for prodrug |

Modifications of the Benzene (B151609) Ring Substituents

Altering the substituents on the benzene ring, namely the two methyl groups and the position of the amino group, provides a means to fine-tune the electronic landscape and steric profile of the molecule.

Key Research Findings:

Electronic Effects: The methyl groups at positions 2 and 5 are electron-donating, influencing the electron density of the aromatic ring and the basicity of the amino group. Replacing these with electron-withdrawing groups (e.g., halogens, nitro groups) or other electron-donating groups would predictably alter the molecule's electronic properties and, consequently, its reactivity and biological interactions.

Steric Hindrance: The methyl groups provide steric bulk around the amino and sulfonamide groups. Modifying their size or position can impact the molecule's preferred conformation and its ability to fit into a binding pocket.

Positional Isomerism: The relative positions of the amino, methyl, and sulfonamide groups are critical for defining the molecule's three-dimensional shape and interaction profile. Shifting the amino group to the 4- or 6-position, for example, would create a different regioisomer with potentially distinct biological activity. Structure-activity relationship studies often reveal a strong preference for a specific substitution pattern.

Incorporation into Heterocyclic Systems

A more advanced derivatization strategy involves incorporating the entire 3-amino-2,5-dimethylbenzene-1-sulfonamide scaffold into a larger heterocyclic framework. This can be achieved by using the amino group as a handle for cyclization reactions to form fused ring systems.

Key Research Findings:

Creation of Rigid Scaffolds: This approach leads to more rigid and conformationally constrained analogs. Such rigidity can be advantageous, as it may pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity.

Novel Chemical Space: The formation of fused heterocycles, such as quinolines, quinazolines, or benzothiazoles, introduces novel structural motifs and expands the chemical space for exploring new biological activities.

Diverse Biological Activities: Sulfonamide-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific activity is highly dependent on the nature of the heterocyclic system. mdpi.comnih.gov

Design Principles for Modulating Physicochemical Properties through Derivatization

The rational design of derivatives with optimized physicochemical properties is crucial for developing compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Research Findings:

Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is critical. Introducing non-polar groups (e.g., alkyl chains, aromatic rings) increases lipophilicity, which can enhance membrane permeability but may also increase metabolic susceptibility and decrease aqueous solubility. Conversely, adding polar functional groups (e.g., hydroxyl, carboxyl) increases hydrophilicity.

Solubility: The aqueous solubility of sulfonamides is often pH-dependent due to the acidic nature of the sulfonamide proton. N-substitution with acidic moieties can improve solubility in physiological pH ranges.

Hydrogen Bonding Capacity: The ability to form hydrogen bonds is vital for both solubility and target binding. Derivatization strategies that modulate the number and strength of hydrogen bond donors and acceptors (e.g., modifying the amino and sulfonamide groups) are key to optimizing these properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Derivatives

QSAR modeling is a computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, QSAR studies can provide valuable insights for lead optimization.

Key Research Findings:

Descriptor-Based Models: QSAR models for sulfonamides typically employ a range of molecular descriptors, including electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity, Taft parameters), and hydrophobic (e.g., LogP) parameters. chemijournal.comscispace.com

Predictive Power: A statistically robust QSAR model can predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts towards more potent compounds and reducing the need for extensive empirical screening.

3D-QSAR: Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Conformational Preferences and Their Influence on Derivative Activity

The three-dimensional conformation of a sulfonamide derivative is a key determinant of its biological activity, as it dictates how the molecule presents its functional groups for interaction with a biological target.

Key Research Findings:

Rotational Barriers: The bonds within the sulfonamide linkage and between the benzene ring and the sulfonamide group have rotational barriers that influence the molecule's accessible conformations. The nature of the substituents on the nitrogen and the benzene ring can affect these rotational barriers.

Intramolecular Interactions: Intramolecular hydrogen bonding and steric interactions can stabilize certain conformations over others. For instance, a hydrogen bond between the amino group and an oxygen atom of the sulfonamide group could lock the molecule into a specific planar conformation.

Bioactive Conformation: The biologically active conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its target. Understanding the conformational preferences of a series of derivatives can provide insights into the shape of the binding site and guide the design of new analogs that are pre-disposed to adopt this bioactive conformation.

Computational Chemistry and in Silico Investigations of 3 Amino 2,5 Dimethylbenzene 1 Sulfonamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) are widely used to elucidate the electronic properties of complex organic molecules, including sulfonamide derivatives. indexcopernicus.comnih.gov

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. indexcopernicus.com For 3-Amino-2,5-dimethylbenzene-1-sulfonamide, DFT calculations, often employing basis sets like B3LYP/6-311G+(d,p), are utilized to optimize the molecular geometry and determine the ground state energetics. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The optimized geometry from DFT studies serves as the foundation for further computational analysis. The total energy calculated for the optimized structure corresponds to the most stable arrangement of the atoms in the molecule. This information is vital for comparing the relative stabilities of different isomers or derivatives of this compound.

Table 1: Representative Calculated Geometrical Parameters for a Sulfonamide Moiety using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S-O (sulfone) | 1.43 - 1.45 | O-S-O: 118 - 120 |

| S-N (sulfonamide) | 1.63 - 1.65 | C-S-N: 106 - 108 |

| S-C (aromatic) | 1.76 - 1.78 | O-S-C: 107 - 109 |

| C-N (amino) | 1.38 - 1.40 | H-N-H: 110 - 112 |

Note: This table presents typical bond lengths and angles for sulfonamide compounds as determined by DFT calculations and is intended to be illustrative for the structural characteristics of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface. For this compound, the MEP map would reveal the electrophilic and nucleophilic centers.

Typically, the regions around the oxygen atoms of the sulfonamide group exhibit the most negative potential (red color), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the sulfonamide nitrogen would show a positive potential (blue color), highlighting them as sites for nucleophilic interactions. nih.gov The aromatic ring generally presents a region of neutral or slightly negative potential (green to yellow). Understanding these electrostatic features is critical for predicting intermolecular interactions, such as drug-receptor binding. researchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. indexcopernicus.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino-substituted benzene (B151609) ring, which is electron-rich. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing sulfonamide group. nih.gov The analysis of these orbitals helps in understanding the electronic transitions and the charge transfer characteristics of the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzene Sulfonamide Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: The values in this table are representative of typical FMO energies for benzene sulfonamide derivatives as calculated by DFT methods and serve as an example for this compound.

Conformational Analysis using Computational Methods

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Computational methods provide the means to explore the conformational landscape of flexible molecules like this compound.

Potential Energy Surface (PES) scans are performed to identify the stable conformers of a molecule and the energy barriers between them. This is typically achieved by systematically rotating one or more rotatable bonds (dihedral angles) and calculating the energy at each step. For this compound, key rotatable bonds include the C-S bond connecting the benzene ring to the sulfur atom and the S-N bond of the sulfonamide group. The resulting PES plot reveals the low-energy conformations, which are the most likely to be populated at physiological temperatures.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and intermolecular interactions of this compound in a simulated biological environment, such as in aqueous solution. nih.gov

These simulations provide valuable insights into how the molecule explores its conformational space, its flexibility, and its interactions with solvent molecules or a target receptor. nih.govresearchgate.net Analysis of MD trajectories can reveal important dynamic properties, such as the stability of certain conformations and the formation of hydrogen bonds, which are crucial for its biological function. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scirp.orgresearchgate.net This method is widely used to understand the molecular basis of ligand-target interactions and to screen for potential drug candidates by predicting the binding affinity and mode of various compounds. scirp.orgreading.ac.uk For derivatives of this compound, docking studies are crucial for identifying potential biological targets and understanding how structural modifications might influence binding. nih.govnih.gov

Molecular docking simulations are instrumental in identifying the specific binding pockets on a target protein where a ligand is most likely to bind. researchgate.netreading.ac.uk The simulation samples numerous possible conformations and orientations of the ligand within the receptor's active site, calculating the binding energy for each pose. nih.gov The pose with the lowest binding energy is generally considered the most probable binding mode. nih.govrsc.org

For sulfonamide derivatives, common targets include enzymes like carbonic anhydrases (CAs), dihydropteroate (B1496061) synthase (DHPS), and various kinases. mdpi.comnih.govnih.gov Docking studies reveal that the sulfonamide moiety often plays a critical role, typically coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrase. nih.govnih.gov The aromatic ring and its substituents, such as the amino and dimethyl groups on this compound, explore hydrophobic pockets and form other key interactions within the active site, defining the ligand's specificity and affinity. mdpi.comnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives against Human Carbonic Anhydrase II.

| Compound Derivative | Modification | Binding Energy (kcal/mol) | Predicted Binding Site Residues |

|---|---|---|---|

| Derivative A | Parent Compound | -8.1 | His94, Gln92, Thr199, Thr200 |

| Derivative B | Addition of a 4-fluorophenyl group | -9.2 | His94, Gln92, Thr199, Leu198, Pro202 |

| Derivative C | Replacement of amino group with nitro group | -7.5 | His94, Gln92, Thr199, Val121 |

| Derivative D | Addition of a heterocyclic ring | -8.9 | His94, Gln92, Thr199, Thr200, Phe131 |

A detailed analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and binding affinity. plos.org

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The nitrogen atom can donate a hydrogen bond, while the oxygen atoms can accept them. In many enzyme complexes, the sulfonamide nitrogen forms a crucial hydrogen bond with backbone or side-chain atoms of residues like Thr199 in carbonic anhydrase. nih.gov The primary amine (-NH₂) group on the benzene ring can also participate in hydrogen bonding. researchgate.net

π-π Stacking: Aromatic rings, like the benzene ring in this compound, can engage in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Histidine. researchgate.net These interactions, where the electron clouds of the aromatic rings overlap, add to the stability of the complex. nih.gov

Table 2: Key Intermolecular Interactions for a Hypothetical Derivative of this compound Docked with a Target Protein.

| Interaction Type | Ligand Moiety Involved | Interacting Protein Residue(s) | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Sulfonamide -NH | Thr199 | 2.0 - 2.2 |

| Hydrogen Bond | Sulfonamide -SO₂ | Gln92 | 2.8 - 3.1 |

| Hydrophobic | Dimethylphenyl group | Val121, Leu198, Pro202 | N/A |

| π-π Stacking | Benzene Ring | His94 | 3.5 - 4.5 |

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure. kau.edu.sa

Calculations using methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. kau.edu.sanih.gov For a given molecule, the geometry is first optimized to find its lowest energy conformation. unibo.it Subsequently, the spectroscopic parameters are calculated for this optimized structure. mdpi.com Comparing these computed spectra with experimental data serves as a rigorous validation of the compound's structure. nih.govgithub.io

Table 3: Comparison of Hypothetical Experimental and Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Atom | Experimental δ (ppm) | Predicted δ (ppm) (DFT/B3LYP) |

|---|---|---|

| ¹H (CH₃ at C2) | 2.25 | 2.31 |

| ¹H (CH₃ at C5) | 2.50 | 2.55 |

| ¹H (NH₂) | 5.95 | 5.90 |

| ¹H (Aromatic) | 6.80 - 7.50 | 6.85 - 7.58 |

| ¹³C (C1-S) | 138.0 | 138.5 |

| ¹³C (C3-N) | 145.2 | 145.9 |

Similarly, vibrational frequencies corresponding to specific bond stretches and bends can be calculated. These theoretical frequencies often require a scaling factor to achieve better agreement with experimental IR spectra, accounting for systematic errors in the calculations. mdpi.com Key vibrational modes for sulfonamides include the symmetric and asymmetric stretching of the SO₂ group, the S-N stretch, and the N-H stretches of both the sulfonamide and amine groups. mdpi.comrsc.org

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net This process is significantly faster and more cost-effective than traditional high-throughput screening.

Starting with a core scaffold like this compound, a virtual library of novel derivatives can be designed. scirp.orgmdpi.com This involves systematically modifying the parent structure by adding or substituting various functional groups at different positions. For example, different alkyl or aryl groups could be added to the amine, or various substituents could be placed on the benzene ring to explore their effect on binding and other properties. nih.govrsc.org

This virtual library, which can contain thousands or even millions of compounds, is then docked into the active site of a target protein. The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for further investigation, chemical synthesis, and experimental testing. scirp.orgmdpi.com This approach accelerates the discovery of lead compounds with improved potency and selectivity. nih.govrsc.org

Computational Prediction of Transport and Interaction Properties

Beyond predicting binding affinity, computational methods are crucial for evaluating the pharmacokinetic properties of potential drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.gov A compound with high potency but poor ADMET properties is unlikely to become a successful drug.

Various in silico models and software can predict these properties based on a molecule's structure. researchgate.net For derivatives of this compound, these tools can predict:

Absorption: Parameters like lipophilicity (logP) and aqueous solubility, which influence how well a compound is absorbed in the gut.

Distribution: Predictions of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential sites on the molecule that are susceptible to modification by metabolic enzymes, such as cytochromes P450. researchgate.net

Toxicity: Early prediction of potential toxic liabilities.

These predictions, often based on Quantitative Structure-Property Relationship (QSPR) models, help prioritize compounds in the virtual library that have a balanced profile of potency and drug-likeness, increasing the probability of success in later stages of drug development. researchgate.net

Table 4: Hypothetical Predicted ADMET Properties for Novel this compound Derivatives.

| Compound Derivative | LogP | Aqueous Solubility (mg/L) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition |

|---|---|---|---|---|

| Derivative A | 2.1 | 150 | Low | No |

| Derivative B | 3.5 | 45 | Medium | No |

| Derivative C | 2.3 | 120 | Low | Yes |

| Derivative D | 2.9 | 80 | Low | No |

Mechanistic Investigations of Biological Activities of 3 Amino 2,5 Dimethylbenzene 1 Sulfonamide and Its Analogs Excluding Clinical Human Trial Data

Enzyme Inhibition Mechanisms

The biological effects of sulfonamides are often rooted in their ability to inhibit specific enzymes crucial for various physiological and pathological processes.

Carbonic Anhydrase (CA) Inhibition Mechanisms

Sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com This enzymatic activity is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance. mdpi.com In pathological conditions such as cancer, specific CA isoforms, particularly CA IX and XII, are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.govmdpi.com

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. unifi.it This binding event displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. unifi.it The affinity and selectivity of sulfonamide inhibitors for different CA isoforms are influenced by the chemical nature of the substituents on the aromatic ring. nih.govnih.gov These substituents can form additional interactions with amino acid residues in the active site, enhancing binding affinity and conferring isoform specificity. nih.gov

Numerous studies have demonstrated the potent inhibitory activity of various benzenesulfonamide (B165840) analogs against different CA isoforms. For instance, a series of novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides showed low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and XII isoforms. nih.gov Similarly, benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have yielded isoform-selective inhibitors for all four investigated isoforms (hCA I, II, IX, and XII). nih.gov

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Analogs against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Benzene-sulfonamide Analog 1 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

| Pyrazole-sulfonamide Analog 2 | - | - | 6.1 | - |

| Pyridazine-sulfonamide Analog 3 | - | - | 8.5 | 61.3 - 432.8 |

Data extrapolated from studies on various sulfonamide analogs and may not be directly representative of 3-Amino-2,5-dimethylbenzene-1-sulfonamide.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms

The antibacterial activity of sulfonamides is primarily attributed to their inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. smolecule.comemerginginvestigators.org This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a critical target for antimicrobial agents. emerginginvestigators.org Since humans obtain folate from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria. emerginginvestigators.org

The mechanism of DHPS inhibition by sulfonamides is competitive with respect to the enzyme's natural substrate, para-aminobenzoic acid (pABA). emerginginvestigators.orgnih.gov Due to their structural similarity to pABA, sulfonamides bind to the pABA-binding site on the DHPS enzyme. nih.gov This binding prevents the incorporation of pABA into dihydropteroic acid, a precursor of folic acid, thereby halting the folate synthesis pathway and inhibiting bacterial growth. nih.gov Some studies suggest that sulfonamides can also act as alternative substrates for DHPS, leading to the formation of non-functional pterin-sulfonamide adducts that can further inhibit downstream enzymes in the folate pathway. nih.gov

Other Enzyme Target Interactions

While the primary targets of sulfonamides are CAs and DHPS, evidence suggests that this class of compounds can interact with other enzymes, contributing to their diverse pharmacological profiles. For example, some sulfonamide derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. However, specific data on the interaction of this compound with other enzyme targets is not currently available in the literature. Further research is needed to explore the broader enzymatic interaction profile of this compound and its analogs.

Cellular Level Biological Activity Mechanisms (in vitro studies)

The enzymatic inhibitory activities of sulfonamides translate into a range of effects at the cellular level, including antiproliferative and antimicrobial actions.

Antiproliferative Activity Mechanisms in Cancer Cell Lines

The antiproliferative effects of sulfonamide analogs in cancer cell lines are often linked to their inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII. mdpi.com By inhibiting these enzymes, sulfonamides can disrupt the pH regulation in cancer cells, leading to an accumulation of intracellular acid and a decrease in extracellular pH. mdpi.com This intracellular acidosis can trigger apoptosis (programmed cell death). smolecule.com

Furthermore, some sulfonamide derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.gov Studies on various cancer cell lines have demonstrated that sulfonamides can cause a blockage in the G0-G1 phase of the cell cycle. nih.gov Analysis of cell cycle-related proteins has shown that these compounds can increase the ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb, a key regulator of the G1/S transition. nih.gov

Table 2: Antiproliferative Activity of Selected Sulfonamide Analogs in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Antiproliferative Effect |

| 3-amino-1H-indazole-1-carboxamide analog | SR leukemia | Inhibition of cell growth at < 1 µM |

| Indoline-5-sulfonamide analog | MCF7 (breast cancer) | Suppression of cell growth with an IC50 of 12.9 µM under hypoxia |

| Quinoxaline-sulfonamide analog | Neuroblastoma cell lines | Antiproliferative activity |

Data is based on studies of various sulfonamide analogs and is intended to be illustrative of the potential activities of this class of compounds.

Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal)

The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase, as detailed in section 6.1.2. This leads to a depletion of folic acid, which is essential for bacterial DNA synthesis and replication, ultimately resulting in a bacteriostatic effect (inhibition of bacterial growth). nih.gov

In addition to their antibacterial properties, some sulfonamides have demonstrated antifungal activity. The proposed mechanism for their antifungal action also involves the inhibition of crucial enzymes. For instance, sulfonamides can inhibit fungal carbonic anhydrases, which are important for the growth and virulence of certain fungi. mdpi.com By disrupting the pH balance and other essential metabolic processes in fungal cells, these compounds can impede fungal proliferation. mdpi.com

The antimicrobial spectrum of sulfonamides can be broad, encompassing both Gram-positive and Gram-negative bacteria. nih.gov However, the emergence of bacterial resistance, often through mutations in the DHPS enzyme that reduce the binding affinity of sulfonamides, is a significant clinical challenge. nih.gov

Antioxidant Activity Mechanisms

Sulfonamide derivatives have demonstrated notable antioxidant properties, acting through various chemical mechanisms to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. The antioxidant capacity of these compounds is often attributed to their specific structural features, which allow them to participate in reactions that deactivate free radicals.

The primary mechanisms by which sulfonamide analogs exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group. For many sulfonamide derivatives, particularly those containing phenolic or amino groups, this is a significant pathway. frontiersin.org

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. frontiersin.org This is followed by the transfer of a proton to the surrounding medium. The ionization potential (IP) of the antioxidant is a key determinant of the feasibility of this pathway. frontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): In the SPLET mechanism, the antioxidant first loses a proton, forming an anion. This is followed by the transfer of an electron from the anion to the free radical. This pathway is particularly relevant in polar solvents.

Theoretical studies using Density Functional Theory (DFT) on analogous heterocyclic systems containing sulfonamide moieties have helped to elucidate these mechanisms by calculating parameters like BDE and IP. frontiersin.org For instance, research on gallic acid sulfonamide derivatives highlights that the presence of multiple hydroxyl groups enhances antioxidant activity by facilitating hydrogen donation and stabilizing the resulting radical through intramolecular hydrogen bonding. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) studies on acetamidosulfonamide derivatives have shown that specific structural features, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, can significantly enhance antioxidant activities, including radical scavenging and superoxide (B77818) dismutase (SOD)-like functions. nih.gov

Table 1: Antioxidant Activity of Selected Sulfonamide Analogs

| Compound Type | Assay | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| Mono-sulfonamide Derivative (M1) | DPPH Radical Scavenging | IC50 | 9.94 µg/mL | nih.gov |

| Acetamidosulfonamide Derivative (Compound 15) | Radical Scavenging & SOD | Activity | Most Potent in Series | nih.gov |

| Gallic Acid Sulfonamide (3,4,5-THBS) | ROS Scavenging (H2DCFDA assay) | Relative Fluorescence | Comparable to Gallic Acid at <10 µM | mdpi.com |

| Quinoxaline-Sulfonamide (O4) | DPPH Radical Scavenging | % Scavenging | 80.14% | researchgate.net |

Receptor Binding and Activation/Inhibition Mechanisms

The diverse biological effects of sulfonamide analogs often stem from their ability to bind with high affinity and specificity to various protein targets, including enzymes and cell surface receptors. Molecular docking and in vitro assays have been instrumental in identifying these targets and elucidating the binding interactions.

Cholinesterases (AChE and BChE): Several sulfonamide derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov Molecular modeling studies suggest that these inhibitors interact with the active site of the enzymes. mdpi.comnih.gov For example, certain sulfonamide-based carbamates act as pseudo-irreversible inhibitors, binding to the catalytic serine residue in the active site. mdpi.com The binding is often driven by hydrogen bonds and π–π stacking interactions with key amino acid residues. nih.gov

Kinase Inhibition: Benzenesulfonamide analogs have been investigated as kinase inhibitors. nih.gov For instance, they have shown the ability to bind to and inhibit Tropomyosin receptor kinase A (TrkA), a potential target in glioblastoma. nih.gov Docking studies predict that these compounds form stabilizing hydrophobic interactions with residues such as Tyr359 and Ile374, and charged interactions with Gln369 within the TrkA active site. nih.gov The well-known anti-inflammatory drug Celecoxib (B62257), a diaryl-substituted pyrazole (B372694) benzenesulfonamide, is a selective inhibitor of cyclooxygenase-2 (COX-2), another key enzyme. wikipedia.org Its selectivity is attributed to its ability to bind to a side pocket in the COX-2 enzyme, with the sulfonamide moiety interacting with key residues. wikipedia.org

Chemokine Receptor Antagonism: A novel class of benzenesulfonamides has been shown to act as inhibitors of the chemokine receptor CXCR4. nih.gov This receptor is implicated in cancer metastasis. Computational modeling indicates that potent analogs interact with key residues such as Asp97 and Arg188 in the CXCR4 binding pocket, thereby blocking the binding of its natural ligand, CXCL12. nih.gov

Table 2: Inhibition of Biological Targets by Sulfonamide Analogs

| Compound Type | Target | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate (5c) | BChE | IC50 | 8.52 µM | mdpi.com |

| Sulfonamide Chalcone (4d) | BACE1 | IC50 | 2.88 µM | nih.gov |

| Benzenesulfonamide Analog (AL106) | Anti-GBM (TrkA) | IC50 | 58.6 µM | nih.gov |

| Mono-sulfonamide Derivative (M1) | AChE | IC50 | 42.09 µg/mL | nih.gov |

| Benzenesulfonamide Analog (5b) | CXCR4 | EC | 1 nM | nih.gov |

Molecular Pathways Involved in Observed Biological Effects

The binding of sulfonamide analogs to their respective targets can trigger or inhibit downstream molecular signaling pathways, leading to a cascade of cellular events that manifest as the observed biological effect.

Cholinergic and Neuroprotective Pathways: By inhibiting AChE and BChE, sulfonamide derivatives increase the levels of acetylcholine in neuronal synapses, thereby enhancing cholinergic neurotransmission. mdpi.comnih.gov This is a primary mechanism for symptomatic relief in Alzheimer's disease. nih.gov Beyond cholinesterase inhibition, some sulfonamides may offer neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov NRF2 is a key transcriptional regulator of the endogenous antioxidant response, and its activation can protect neurons from oxidative damage, a hallmark of neurodegenerative diseases. nih.gov

Inflammatory Pathways: The action of COX-2 inhibitors like celecoxib directly impacts the prostaglandin (B15479496) synthesis pathway. By blocking COX-2, these drugs prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Cancer-Related Pathways: Inhibition of receptor tyrosine kinases like TrkA by benzenesulfonamide analogs can block critical signaling pathways involved in cancer cell growth, proliferation, and survival. nih.gov Similarly, antagonism of the CXCR4 receptor disrupts the CXCL12/CXCR4 signaling axis, which plays a vital role in tumor cell migration, invasion, and the formation of metastases. nih.gov

Role of Structural Features in Modulating Specific Biological Activities

The biological activity of sulfonamides is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have identified key features that govern their potency, selectivity, and mechanism of action. openaccesspub.org

The Aromatic Amine Group (NH2): For classical antibacterial sulfonamides, a free para-amino group on the benzene (B151609) ring is essential for activity, as it mimics the natural substrate para-aminobenzoic acid (PABA). openaccesspub.orgbiorxiv.org Substitution on this amino group generally leads to a loss of antibacterial activity. youtube.com

The Sulfonamide Moiety (-SO2NH-): The sulfonamide group itself is a critical pharmacophore. The acidity of the sulfonamide NH proton can be modulated by the substituent on the nitrogen atom (the N1 position). This acidity is crucial for binding to targets like carbonic anhydrase and for pharmacokinetic properties. Physical-organic studies have shown that the sulfonamide NH group can form stabilizing through-space NH–π interactions with nearby aromatic rings, influencing the molecule's conformation and properties. sdu.dk

Substituents on the Aromatic Ring: The nature and position of substituents on the benzenesulfonamide ring can significantly impact activity. Electron-donating groups (e.g., -CH3, -OH) on the benzenesulfonyl ring have been shown to improve the inhibitory potency of sulfonamide chalcones against β-secretase (BACE1). nih.gov

Substituents on the N1-Nitrogen: The greatest variation in the biological activities of sulfonamides comes from modifications at the N1 position of the sulfonamide group. openaccesspub.orgyoutube.com Attaching various heterocyclic rings (e.g., pyrimidine, oxazole) to this nitrogen can dramatically enhance potency against a wide range of targets and fine-tune selectivity. For example, in the case of celecoxib, the specific pyrazole ring with its trifluoromethyl and methylphenyl substituents is responsible for its high potency and selectivity for COX-2 over COX-1. wikipedia.org

Table 3: Structure-Activity Relationship (SAR) Insights for Sulfonamide Analogs

| Structural Feature | Modification | Impact on Biological Activity | Example Target | Reference |

|---|---|---|---|---|

| Aromatic Amine (para to sulfa) | Must be free (unsubstituted) | Essential for activity (mimics PABA) | Bacterial Dihydropteroate Synthase | openaccesspub.org |

| N1-Nitrogen of Sulfonamide | Substitution with heterocyclic rings | Increases potency and modulates selectivity | Various (e.g., COX-2, AChE) | wikipedia.orgyoutube.com |

| Benzenesulfonyl Ring | Addition of electron-donating groups | Improves inhibitory potency | BACE1 | nih.gov |

| Sulfonamide NH Group | Forms NH-π interactions with flanking rings | Stabilizes conformation, influences acidity | General Physicochemical Property | sdu.dk |

Emerging Research Avenues and Future Directions for 3 Amino 2,5 Dimethylbenzene 1 Sulfonamide

Development of Advanced Catalytic Methods for Synthesis

The synthesis of structurally complex sulfonamides such as 3-Amino-2,5-dimethylbenzene-1-sulfonamide is moving beyond traditional methods that often require harsh conditions. ijarsct.co.in Modern organic synthesis is increasingly focused on the development of advanced catalytic methods that offer greater efficiency, selectivity, and sustainability. ajchem-b.com Transition-metal catalysis, particularly with palladium and copper, has become instrumental in forming the crucial carbon-nitrogen and carbon-sulfur bonds inherent to sulfonamide structures.

Recent research highlights several promising catalytic strategies:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for coupling aryl halides or triflates with sulfonamides, a method that allows for the precise and controlled assembly of the molecule. ijarsct.co.inresearchgate.net This approach is noted for its high yields and tolerance of a wide array of functional groups.

Copper-Catalyzed C-H Amination: This method involves the direct formation of a C-N bond by activating a carbon-hydrogen bond, which is an atom-economical approach. organic-chemistry.org Copper catalysts can facilitate the amidation of allylic and benzylic C-H bonds with various sulfonamides. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the oxidative coupling of aldehydes and sulfonamides to produce N-sulfonylcarboxamides, showcasing the versatility of metal catalysts in creating diverse sulfonamide derivatives. researchgate.net

These advanced methods represent a significant step forward, enabling the synthesis of complex molecules like this compound under milder conditions and with greater structural precision.

Table 1: Comparison of Catalytic Methods for Sulfonamide Synthesis

| Catalytic System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Aryl Halides, Sulfonamides | High yields, broad functional group tolerance | ijarsct.co.in |

| Copper (Cu) | Hydrocarbons, Sulfonamides | High atom economy, direct C-H functionalization | organic-chemistry.org |

Exploration of Novel Derivatization Strategies for Enhanced Biological Profiles

The core structure of this compound serves as a versatile scaffold for chemical modification. nih.gov Derivatization is a key strategy in medicinal chemistry to enhance a compound's biological activity, selectivity, and pharmacokinetic properties. For sulfonamides, this often involves modifying the aromatic ring or the sulfonamide nitrogen to interact more effectively with biological targets. nih.govnih.gov

Novel derivatization strategies currently being explored include:

Hybridization with Bioactive Moieties: A common approach is to create hybrid molecules by linking the sulfonamide scaffold to other pharmacologically active structures, such as coumarins, piperazines, or imidazole rings. nih.govnih.govnih.gov This can lead to compounds with dual-action capabilities or improved targeting. For instance, coumarin-sulfonamide hybrids have been investigated for their antioxidant properties. nih.gov

Introduction of Diverse Functional Groups: Attaching various functional groups (e.g., methoxy, halogen, nitro) to the benzene (B151609) ring can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity to target enzymes. nih.gov